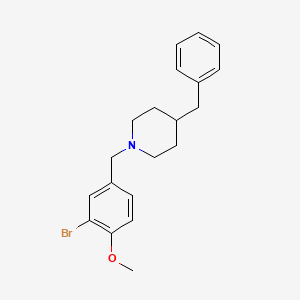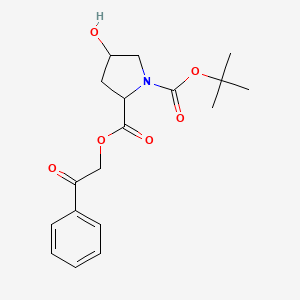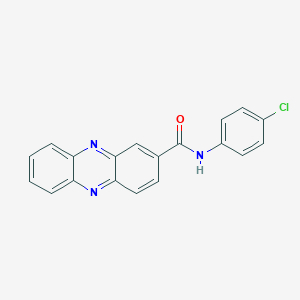![molecular formula C18H31NO2 B5158100 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, also known as ADB-DEA, is a synthetic compound that belongs to the family of phenethylamines. It is a research chemical that is used in scientific studies to investigate its biochemical and physiological effects, as well as its mechanism of action. The synthesis of ADB-DEA involves several steps and requires specialized equipment and expertise.
Wirkmechanismus
The mechanism of action of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased feelings of euphoria and pleasure. Additionally, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have an effect on the cardiovascular system, as it can cause an increase in blood pressure and heart rate.
Biochemical and Physiological Effects:
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased feelings of euphoria and pleasure. Additionally, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have an effect on the cardiovascular system, as it can cause an increase in blood pressure and heart rate. 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has also been shown to have an effect on the immune system, as it can increase cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying these receptors. However, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine also has several limitations for lab experiments. It has been shown to have a short half-life, which can make it difficult to study its long-term effects. Additionally, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. One area of research is the development of new compounds that are based on the structure of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. These compounds could have improved pharmacological properties and could be used to study the dopamine and serotonin receptors in more detail. Another area of research is the study of the long-term effects of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. This could involve studying the effects of chronic exposure to 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine on the brain, cardiovascular system, and immune system. Additionally, future research could focus on the development of new therapeutic agents that are based on the structure of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. These agents could be used to treat a variety of conditions, including depression, anxiety, and cardiovascular disease.
Conclusion:
In conclusion, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is a synthetic compound that is used in scientific studies to investigate its biochemical and physiological effects, as well as its mechanism of action. The synthesis of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine involves several steps and requires specialized equipment and expertise. 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been shown to have several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is a useful tool for studying the dopamine and serotonin receptors, and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine involves several steps and requires specialized equipment and expertise. The first step involves the preparation of 4-tert-butylphenol, which is then reacted with epichlorohydrin to produce 2-(4-tert-butylphenoxy)ethanol. The next step involves the reaction of 2-(4-tert-butylphenoxy)ethanol with diethylamine to produce 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, which is 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is a research chemical that is used in scientific studies to investigate its biochemical and physiological effects. It is commonly used in studies that focus on the central nervous system, as it has been shown to have an effect on dopamine and serotonin receptors. 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is also used in studies that focus on the cardiovascular system, as it has been shown to have an effect on blood pressure and heart rate. Additionally, 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is used in studies that focus on the immune system, as it has been shown to have an effect on cytokine production.
Eigenschaften
IUPAC Name |
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-10-8-16(9-11-17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINUAWLXWFNUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-iodo-2-furyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5158027.png)
![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158043.png)
![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)

![N-cyclopropyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5158081.png)
![6-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-pyridazinamine](/img/structure/B5158083.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)